molecular formula C23H15N3O3 B2857863 1,1,1-Tris(4-cyanatophenyl)ethane CAS No. 113151-22-7

1,1,1-Tris(4-cyanatophenyl)ethane

Cat. No.: B2857863
CAS No.: 113151-22-7
M. Wt: 381.391
InChI Key: AWWJTNMLTCVUBS-UHFFFAOYSA-N
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Description

1,1,1-Tris(4-cyanatophenyl)ethane is a cyanate ester monomer known for its high thermal stability and excellent mechanical properties. This compound is widely used in the production of high-performance polymers and composites, particularly in applications requiring high-temperature resistance and low moisture absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Tris(4-cyanatophenyl)ethane can be synthesized through the condensation of phenols with cyanogen chloride (ClCN) in the presence of a tertiary amine . The reaction typically involves the following steps:

    Condensation Reaction: Phenols react with cyanogen chloride in the presence of a tertiary amine to form cyanate esters.

    Cyclotrimerization: The cyanate esters undergo cyclotrimerization to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris(4-cyanatophenyl)ethane primarily undergoes polymerization reactions, particularly cyclotrimerization, to form polycyanurate networks . These reactions are typically catalyzed by metal salts or strong bases.

Common Reagents and Conditions

    Catalysts: Metal salts (e.g., zinc acetate) or strong bases (e.g., sodium hydroxide).

    Reaction Conditions: Elevated temperatures (typically around 150-200°C) and inert atmosphere to prevent oxidation.

Major Products

The major product formed from the polymerization of this compound is a polycyanurate network, which exhibits high thermal stability and excellent mechanical properties .

Properties

IUPAC Name

[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJTNMLTCVUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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